2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide is a complex organic compound characterized by its unique structural components, including a bromine atom, a cyclopropyl group, a thiophene ring, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxyethyl)-5-methoxybenzamide: Lacks the cyclopropyl and thiophene groups.
N-(2-cyclopropyl-2-hydroxyethyl)-5-methoxybenzamide: Lacks the bromine and thiophene groups.
2-bromo-N-(2-cyclopropyl-2-hydroxyethyl)-benzamide: Lacks the methoxy and thiophene groups.
Uniqueness
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the bromine atom, cyclopropyl group, thiophene ring, and methoxybenzamide moiety makes it distinct from other similar compounds and potentially more versatile in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-22-12-6-7-14(18)13(9-12)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVTXVTYZGCIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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